1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLQQPTXRBSHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Prop 2 En 1 Yl Cyclopropane 1 Sulfonamide and Analogs
Construction of the Cyclopropane (B1198618) Core in Sulfonamide Architectures
The creation of the three-membered carbocyclic ring in the presence of a sulfonamide moiety can be achieved through a variety of elegant synthetic approaches. These methods often need to overcome challenges such as controlling stereochemistry and managing the electronic effects of the sulfonyl group.
Recent Advances in Cyclopropanation Reactions
Cyclopropanation reactions, the direct addition of a one-carbon unit to an alkene, stand as a cornerstone for the synthesis of cyclopropane derivatives. Recent years have witnessed significant progress in this area, with the development of novel catalysts and reagents that offer enhanced efficiency, selectivity, and substrate scope.
Transition metal catalysis has revolutionized the field of cyclopropanation, offering powerful tools for the stereoselective construction of cyclopropane rings. Various metals, including rhodium, copper, cobalt, and palladium, have been successfully employed to catalyze the transfer of a carbene or carbenoid species to an olefin.
Rhodium(II) complexes, in particular, have proven to be highly effective catalysts for the cyclopropanation of olefins with diazo compounds. nih.gov A notable advancement involves the use of N-sulfonyl 1,2,3-triazoles as stable precursors for rhodium(II) azavinyl carbenes. These carbenes react with a wide range of olefins to produce cyclopropane derivatives in high yields and with excellent diastereo- and enantioselectivity. chemeurope.comadichemistry.comresearchgate.netorganic-chemistry.org This methodology provides a versatile route to chiral cyclopropanecarbaldehydes and homoaminocyclopropanes. adichemistry.com
Copper-catalyzed cyclopropanation reactions also have a long and rich history. researchgate.netnih.gov Modern advancements include the development of chiral bi-side arm bisoxazoline–copper(I) complexes for the enantioselective cyclopropanation of internal olefins with diazomalonates, affording chiral 1,1-cyclopropane diesters with high enantioselectivities. rsc.org
Cobalt-based metalloradical catalysis has emerged as a powerful strategy for asymmetric radical cyclopropanation. nih.gov Donor-substituted diazo reagents, generated in situ from sulfonyl hydrazones, can be activated by chiral cobalt(II) complexes to cyclopropanate a broad range of alkenes with high yields and excellent stereocontrol. nih.gov
More recently, palladium-catalyzed cyclopropanation of aryl/heteroaryl fluoro-sulfonates has been reported as a novel strategy, expanding the toolkit for the synthesis of functionalized cyclopropanes. organic-chemistry.org
A summary of representative transition metal-catalyzed cyclopropanation reactions is presented in the table below.
| Catalyst System | Carbene Source | Substrate Scope | Key Features |
| Chiral Rh(II) complexes | N-sulfonyl 1,2,3-triazoles | Styrenes, various olefins | High yields, excellent diastereo- and enantioselectivity. chemeurope.comadichemistry.com |
| Chiral bi-side arm bisoxazoline-Cu(I) | Diazomalonates | Internal olefins | Good yields, excellent enantioselectivities for 1,1-cyclopropane diesters. rsc.org |
| Chiral Co(II)-porphyrin complex | N-arylsulfonyl hydrazones | Broad range of alkenes | High yields, excellent diastereoselectivity and enantioselectivity via a radical mechanism. nih.gov |
| Palladium complexes | Aryl/heteroaryl fluoro-sulfonates | Not specified | Novel strategy for functionalized cyclopropanes. organic-chemistry.org |
The addition of carbenes and carbenoids to alkenes is a fundamental method for cyclopropane synthesis. chemrxiv.orgnih.govrochester.edu Beyond the transition metal-catalyzed decomposition of diazo compounds, several other methods are widely employed.
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. uclouvain.begoogle.comrsc.org This reaction is known for its stereospecificity, preserving the stereochemistry of the starting alkene in the cyclopropane product. uclouvain.be A significant advancement is the Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often leading to faster and more reproducible reactions, particularly for substrates like allylic alcohols. uclouvain.bersc.org Enantioselective versions of the Simmons-Smith reaction have been developed using chiral ligands, such as sulfonamides, to direct the cyclopropanation of allylic alcohols. nih.govwikipedia.org
Sulfur ylides have also emerged as versatile reagents for methylene (B1212753) transfer in the Johnson-Corey-Chaykovsky reaction. chemeurope.comadichemistry.comorganic-chemistry.orgmdpi.comrsc.org These ylides, such as dimethyloxosulfonium methylide, react with α,β-unsaturated carbonyl compounds and other Michael acceptors to furnish cyclopropanes. organic-chemistry.org The reaction proceeds via a nucleophilic conjugate addition followed by intramolecular ring closure. adichemistry.com The use of chiral sulfides can lead to catalytic and asymmetric cyclopropanation. rsc.org
The generation of carbenes from other precursors, such as the treatment of chloroform (B151607) with a strong base to form dichlorocarbene, also provides a route to cyclopropanes, in this case, gem-dihalocyclopropanes. chemrxiv.org
The Michael Initiated Ring Closure (MIRC) reaction is a powerful and convergent strategy for the synthesis of cyclopropanes. wikipedia.orgrsc.org This reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. wikipedia.orgresearchgate.net This methodology has been extensively developed to achieve high levels of stereocontrol, making it a valuable tool for the synthesis of complex and chiral cyclopropane derivatives. researchgate.netwikipedia.orgrsc.org
A wide variety of nucleophiles can be employed in MIRC reactions, including carbanions stabilized by sulfonyl google.comresearchgate.net and sulfoxide (B87167) acsgcipr.org groups. For instance, the lithium derivative of a bromoallyl sulfone can act as a trimethylenemethane equivalent in a [3+2] MIRC reaction with Michael acceptors to produce highly functionalized cyclopentanes, but the underlying principle of Michael addition followed by cyclization is central. researchgate.net More directly, carbanions derived from compounds with a leaving group on the α-carbon can add to Michael acceptors, with the subsequent intramolecular displacement of the leaving group leading to the cyclopropane ring. chemrxiv.org
The stereochemical outcome of MIRC reactions can be controlled through the use of chiral substrates, chiral nucleophiles, or chiral catalysts. wikipedia.orgrsc.org Prolinol derivatives and cinchona alkaloid-based catalysts, for example, have been successfully used to catalyze enantioselective MIRC reactions, providing access to chiral cyclopropanes with high enantiomeric excess. wikipedia.org The mechanism often involves the formation of a hydrogen bond between the catalyst and the reactants, which directs the stereochemical course of the reaction. wikipedia.org
Key aspects of MIRC reactions for cyclopropane synthesis are summarized below:
| Nucleophile Type | Michael Acceptor | Key Features |
| Sulfone-stabilized carbanions | α,β-Unsaturated esters, ketones | High stereoselectivity. researchgate.net |
| Sulfoxide-stabilized carbanions | α,β-Unsaturated esters | High diastereoselectivity. acsgcipr.org |
| α-Halocarbonyl compounds | Conjugated aldehydes (enals) | Catalyzed by chiral organocatalysts (e.g., prolinol derivatives). wikipedia.org |
| 2-Bromomalonate esters | 4-Nitro-5-styrylisoxazoles | Catalyzed by phase-transfer catalysts, yielding trans-cyclopropylisoxazoles. researchgate.net |
Strain-Release Driven Cyclopropane Formation
The inherent ring strain of small rings like cyclopropanes and cyclobutanes can be harnessed as a driving force in chemical transformations. google.com While often associated with ring-opening and rearrangement reactions, strain-release principles can also be applied to the synthesis of functionalized cyclopropanes.
A notable example is the halosulfonylation of highly strained molecules like [1.1.1]propellane and bicyclo[1.1.0]butanes. chemrxiv.org These reactions proceed under mild conditions and allow for the direct introduction of a sulfonyl group and a halogen onto the strained framework. This method provides rapid access to sulfonylated bicyclo[1.1.1]pentanes, bicyclo[1.1.0]heptanes, and cyclobutanes, which are valuable building blocks in medicinal and agrochemical research. chemrxiv.org The reaction of sodium toluenesulfinate with N-iodosuccinimide (NIS) and [1.1.1]propellane, for instance, yields the corresponding sulfonyl BCP iodide in good yield. chemrxiv.org
Furthermore, the concept of torsional strain-release has been utilized in the reactivity of certain chiral reagents, providing stereocontrolled access to various sulfur-containing compounds, including sulfinamides and sulfonimidamides. nih.govsoton.ac.uk While not a direct cyclopropane-forming reaction, this principle highlights the importance of strain in modern synthetic chemistry and could inspire novel approaches to the synthesis of strained rings.
Intramolecular Ring-Forming Reactions to Cyclopropane Sulfonamides
Intramolecular cyclization reactions represent a highly efficient strategy for the construction of cyclic molecules, including cyclopropanes. By tethering the reacting partners, these reactions can benefit from favorable entropic factors and often exhibit high levels of regio- and stereoselectivity.
A direct and practical approach to cyclopropane sulfonamides involves the intramolecular ring closure of a suitably functionalized linear precursor. For example, a three-step synthesis has been developed for the preparation of cyclopropyl (B3062369) sulfonamide. rsc.orgacs.org This process begins with the conversion of 3-chloropropane sulfonyl chloride to N-tert-butyl-(3-chloro)propyl sulfonamide. Subsequent treatment of this intermediate with a strong base, such as n-butyl lithium, induces an intramolecular cyclization to form N-tert-butyl cyclopropane sulfonamide. The final step involves the cleavage of the tert-butyl protecting group to yield the desired cyclopropyl sulfonamide. rsc.orgacs.org
Ring-closing metathesis (RCM) has also been explored for the synthesis of cyclic sulfonamides. researchgate.netnih.govresearchgate.net While typically employed for the formation of larger rings, the principles of RCM could potentially be adapted for the construction of highly substituted cyclopropane-containing systems, although this is less common.
Photochemical and radical-mediated cyclizations also offer powerful avenues for the synthesis of complex cyclic systems. rsc.org For instance, a photoinduced radical cycloaddition has been utilized as a key step in the synthesis of a tetracyclic saxitoxin (B1146349) analogue, demonstrating the potential of these methods for constructing intricate molecular architectures that can include strained rings.
Engineered enzymes, or "carbene transferases," have recently been developed for asymmetric intramolecular cyclopropanations, leading to the formation of cyclopropane-fused γ-lactones with high enantiomeric excess. uclouvain.be This biocatalytic approach offers a green and highly selective alternative to traditional transition-metal catalysis and highlights the potential of directed evolution for creating novel synthetic tools. uclouvain.be
Selective Introduction and Functionalization of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and requires versatile synthetic methods for its incorporation. mdpi.com The synthesis of cyclopropane sulfonamides, in particular, can be challenging due to the unique electronic nature of the cyclopropane ring.
Direct Sulfonamidation Protocols
Direct sulfonamidation methods offer an efficient route to sulfonamides by forming the S-N bond in a single step. One common approach involves the reaction of a sulfonyl chloride with an amine. In the context of the target molecule, the key intermediate, 1-allylcyclopropane-1-sulfonyl chloride, is commercially available, simplifying the final sulfonamidation step. scbt.com This electrophilic sulfonyl chloride can be reacted with ammonia (B1221849) or a primary amine to furnish the corresponding primary or secondary sulfonamide.
Recent advancements have focused on one-pot syntheses that avoid the isolation of sulfonyl chloride intermediates. For instance, a method has been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. nih.gov This strategy leverages copper ligand-to-metal charge transfer to convert aromatic acids to in situ sulfonyl chlorides, which then react with amines. nih.gov While demonstrated for aromatic systems, the principles could be adapted for cyclopropane carboxylic acid precursors.
Photocatalytic methods are also emerging as powerful tools. For example, a metal-free, visible-light-mediated approach allows for the conversion of sulfonamides to sulfonyl radical intermediates, which can then be functionalized. acs.org This provides a pathway for the late-stage modification of the sulfonamide moiety.
Metal-Catalyzed Approaches for Sulfonamide Synthesis
Transition metal catalysis offers a broad toolkit for the formation of C-S and S-N bonds, enabling the synthesis of complex sulfonamides under mild conditions. nih.govdntb.gov.ua
Table 1: Overview of Metal-Catalyzed Sulfonamide Synthesis
| Catalyst System | Reactants | Product | Key Features |
| Rhodium(II) | N-Sulfonyl 1,2,3-triazoles and olefins | Cyclopropane sulfonamide derivatives | High yield, excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org |
| Palladium | Sulfoxonium ylides and norbornenes | Cyclopropane-fused norbornene skeletons | Efficient [2+1] annulation. rsc.org |
| Cobalt | Dihaloalkanes and activated alkenes | Substituted cyclopropanes | Complements traditional zinc carbenoid chemistry. purdue.edu |
Rhodium(II) catalysts have proven particularly effective in the cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles, which serve as precursors to azavinyl carbenes. nih.govorganic-chemistry.org This methodology provides access to cyclopropane derivatives with high yields and excellent stereoselectivity. nih.govorganic-chemistry.org While this method doesn't directly yield a sulfonamide on the cyclopropane ring, the resulting products can be further manipulated to install the desired functionality.
Palladium-catalyzed reactions have also been employed for the synthesis of cyclopropanes. For example, a palladium-catalyzed [2+1] annulation of sulfoxonium ylides with norbornene derivatives provides access to cyclopropane-fused skeletons. rsc.org Cobalt-catalyzed reductive cyclopropanations offer an alternative to traditional Simmons-Smith reactions, particularly for electron-deficient olefins. purdue.edu
Derivatization of Primary Sulfonamides
Primary sulfonamides serve as versatile handles for further functionalization, allowing for the introduction of various substituents on the nitrogen atom. N-alkylation is a common derivatization strategy. For instance, palladium-catalyzed allylation can be used to activate N-acylsulfonamide linkers in solid-phase synthesis. kiesslinglab.com This method proceeds under mild and neutral conditions. kiesslinglab.com
The synthesis of the target molecule, 1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide, could be envisioned through the N-allylation of a primary cyclopropanesulfonamide (B116046). nih.gov This transformation can be achieved using an allyl halide or other allylating agent in the presence of a suitable base.
Strategic Integration of the Allyl Substituent
The introduction of the allyl group onto the cyclopropane ring at a quaternary center presents a significant synthetic challenge. This requires careful strategic planning to control regioselectivity and, if necessary, stereoselectivity.
Stereoselective Attachment of Prop-2-en-1-yl (Allyl) Groups
The stereoselective synthesis of functionalized cyclopropanes is a topic of considerable research interest. nih.gov While the target molecule, this compound, is achiral, the methodologies for stereoselective synthesis can be adapted for the synthesis of chiral analogs.
One approach involves the use of chiral ligands in transition metal-catalyzed reactions. For example, chiral cyclopropane-based phosphorus/sulfur ligands have been developed for palladium-catalyzed allylic alkylation, achieving high enantioselectivity. nih.gov
Another strategy involves the use of chiral auxiliaries to direct the cyclopropanation reaction. The development of cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide (B99878) has enabled the synthesis of bifunctional cyclopropane precursors that can be divergently derivatized. nih.gov
Tandem Reactions for Allyl-Cyclopropane-Sulfonamide Assembly
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecule synthesis. A hypothetical tandem reaction for the assembly of the allyl-cyclopropane-sulfonamide scaffold could involve a rhodium(III)-catalyzed oxidative coupling of an N-allyl arenesulfonamide with an alkyne. nih.gov While this specific reaction leads to cyclopentanes and pyridines, the underlying principles of C-H activation and subsequent annulation could potentially be tailored for a cyclopropanation reaction.
Another potential tandem strategy could involve the reaction of a vinyl sulfonamide with a suitable nitrone in a [3+2] cycloaddition to form an isoxazolidine, which can then be further manipulated. ucl.ac.uk
Chemo- and Stereoselectivity in the Synthesis of this compound Derivatives
Diastereoselective Control in Cyclopropane Formation
Diastereoselective control in the formation of the cyclopropane ring is critical when one or more stereocenters are already present in the precursor molecule or are formed during the cyclopropanation reaction. For precursors containing an allylic sulfonamide, the sulfonamide group itself can act as a directing group, influencing the facial selectivity of the methylene addition.
One powerful strategy involves substrate-directed cyclopropanation. In reactions analogous to those with allylic amines and carbamates, the nitrogen and oxygen atoms of the sulfonamide group can coordinate to the metal center of the cyclopropanating reagent, such as a zinc carbenoid (Simmons-Smith reaction). ox.ac.uknih.gov This chelation directs the delivery of the methylene group to the syn-face of the double bond relative to the sulfonamide group, resulting in high diastereoselectivity. For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with zinc-based reagents yields the corresponding syn-cyclopropane as a single diastereomer. nih.gov A similar principle can be applied to acyclic allylic sulfonamides to control the relative stereochemistry.
The choice of reagent can also be used to achieve stereodivergence, providing access to either diastereomer from a common precursor. While chelation-controlled reactions with reagents like the Wittig-Furukawa reagent [Zn(CH₂I)₂] typically yield the syn-product, sterically-driven reactions using bulkier reagents can favor the formation of the anti-product. ox.ac.uk
Furthermore, the synthesis of structurally related (sulfonimidoyl)cyclopropanes demonstrates that the counter-cation of the base used can significantly influence chemoselectivity and diastereoselectivity. In the reaction of optically pure chloromethyl sulfoximines with α,β-unsaturated Weinreb amides, changing the base from potassium hexamethyldisilazide (KHMDS) to lithium hexamethyldisilazide (LiHMDS) dramatically improved the diastereomeric ratio of the desired cyclopropane product from 85:15 to >99:1. cas.cn This level of control is highly applicable to the synthesis of cyclopropylsulfonamides.
Table 1: Influence of Reaction Conditions on Diastereoselective Cyclopropanation of an α,β-Unsaturated Weinreb Amide
| Entry | Base | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | KHMDS | 85:15 | 63 | cas.cn |
| 2 | NaHMDS | >99:1 | 78 | cas.cn |
| 3 | LiHMDS | >99:1 | 89 | cas.cn |
Enantioselective Synthesis via Chiral Catalysis and Auxiliaries
To obtain enantiomerically pure this compound, where the C1 carbon is a chiral center, enantioselective methods are required. These strategies typically fall into two categories: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral cyclopropyl sulfonamides, a chiral amine can be used to form the sulfonamide. The chirality of this amine can then direct the cyclopropanation of the appended allyl group. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have proven effective in controlling the stereochemistry of various transformations. researchgate.net In a related context, the diastereoselective cyclopropanation of α,β-unsaturated amides derived from camphorpyrazolidinone has been reported, demonstrating the utility of this approach.
A more advanced concept is the use of a "catalytically formed chiral auxiliary". nih.gov In this approach, an achiral starting material is converted into a chiral intermediate through a catalytic asymmetric reaction. This newly formed chiral moiety then acts as an auxiliary to direct a subsequent diastereoselective transformation, such as cyclopropanation. nih.gov
Chiral Catalysis: Asymmetric catalysis is often a more efficient and atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The asymmetric cyclopropanation of olefins is a well-established field. Chiral rhodium and cobalt complexes have been shown to be highly effective catalysts for the cyclopropanation of olefins with diazo compounds. organic-chemistry.orgrsc.org For instance, cobalt(II) complexes of D₂-symmetric chiral porphyrins can catalyze the cyclopropanation of various olefins with succinimidyl diazoacetate, affording chiral cyclopropane products with excellent diastereo- and enantioselectivity. organic-chemistry.org These products can then be converted into amides, analogous to the target sulfonamide.
Similarly, palladium-catalyzed asymmetric allylic alkylation has been used for the synthesis of chiral allylic sulfonamides, demonstrating that chiral metal complexes can effectively control stereochemistry in molecules containing the key functional groups of the target compound. nih.gov The synthesis of chiral cyclopropyl α-amino carboxylates using chiral rhodium complexes also highlights the potential for creating the desired quaternary stereocenter with high enantioselectivity (up to 99.5:0.5 er). rsc.org
Table 2: Examples of Enantioselective Cyclopropanation using Chiral Catalysis
| Catalyst System | Substrate Type | Product Type | Diastereoselectivity | Enantioselectivity (ee or er) | Reference |
|---|---|---|---|---|---|
| [Co(P1)] | Styrene | Cyclopropane Succinimidyl Ester | >99:1 dr | 98% ee | organic-chemistry.org |
| Rh₂((R)-BTPCP)₄ | Ene-carbamate | Cyclopropyl α-amino carboxylate | >20:1 dr | 99.5:0.5 er | rsc.org |
By leveraging these advanced methodologies—from substrate-directed diastereoselective reactions to the sophisticated use of chiral auxiliaries and catalysts—the synthesis of specific stereoisomers of this compound and its analogs can be achieved with high precision.
Mechanistic Investigations and Chemical Transformations of 1 Prop 2 En 1 Yl Cyclopropane 1 Sulfonamide
Reactivity Profiles of the Cyclopropane (B1198618) Ring
The cyclopropane ring is characterized by its significant strain energy, which makes it susceptible to a variety of ring-opening reactions that relieve this strain. The presence of the allyl and sulfonamide groups at the same carbon atom creates a unique electronic environment that influences the regioselectivity and stereoselectivity of these transformations.
Ring-Opening Reactions via Strain Release
The high degree of strain in the cyclopropane ring is a primary driver for its chemical transformations. Reactions that lead to the opening of this three-membered ring are energetically favorable.
Donor-acceptor (D-A) cyclopropanes, which have both an electron-donating and an electron-withdrawing group, readily undergo ring-opening reactions. nih.govacs.org In the case of 1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide, the sulfonamide group acts as a strong electron acceptor. This polarization facilitates nucleophilic attack, typically leading to the cleavage of the bond vicinal to the substituents. nih.gov
Lewis acids are commonly used to promote the ring-opening of D-A cyclopropanes by coordinating to the acceptor group, further weakening the cyclopropane bonds. acs.org For instance, a reaction catalyzed by a Lewis acid like Yb(OTf)₃ could facilitate a 1,3-aminothiolation by reacting with sulfenamides. acs.org Similarly, Sn(OTf)₂ has been used to catalyze the 1,3-aminothiolation of cyclopropane dicarboxylates with sulfonamides and N-(arylthio)succinimides. researchgate.net Electrophilic attack on the cyclopropane ring is also possible, particularly with strong electrophiles, which can lead to the formation of a cationic intermediate that is subsequently trapped by a nucleophile.
Hypothetical Ring-Opening Reactions
| Catalyst/Reagent | Type of Ring Opening | Potential Product Class |
|---|---|---|
| Lewis Acid (e.g., Sn(OTf)₂) + R-S-Nu | Nucleophilic | γ-amino α-thio compounds |
| Strong Acid (e.g., HBF₄) | Electrophilic | Ring-opened allylic cation intermediate |
Transition metals, particularly palladium and gold, are known to catalyze a wide range of transformations involving cyclopropanes. nih.govresearchgate.net Palladium(0) catalysts, for example, can insert into one of the cyclopropane C-C bonds, leading to a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or reaction with other substrates. Gold catalysts are also effective in activating strained rings and promoting cycloisomerization reactions. researchgate.netresearchgate.net
Potential Metal-Catalyzed Transformations
| Metal Catalyst | Reaction Type | Expected Outcome |
|---|---|---|
| Pd(PPh₃)₄ | Cross-coupling | Formation of functionalized open-chain products |
| AuCl₃ | Cycloisomerization | Rearrangement to heterocyclic structures |
Rearrangement Reactions of Cyclopropane Systems
The combination of the allyl group and the cyclopropane ring in this compound makes it a candidate for several types of rearrangement reactions. The vinylcyclopropane (B126155) rearrangement, a thermally or photochemically induced transformation of a vinylcyclopropane to a cyclopentene, is a classic example. nih.gov Although the target molecule is an allylcyclopropane, analogous rearrangements can be envisioned.
Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are also possibilities. acs.orgwikipedia.orglibretexts.org The Cope rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. While the allyl group provides one part of this system, an intramolecular reaction would require the formation of a second double bond. The Claisen rearrangement is specific to allyl vinyl ethers or allyl aryl ethers, which are not present in the parent molecule but could be formed through derivatization. libretexts.org An allylic rearrangement, where a double bond shifts position, could also occur under certain conditions. wikipedia.org
Cycloaddition Pathways Involving Cyclopropanes
Donor-acceptor cyclopropanes can act as three-carbon synthons in cycloaddition reactions. nih.govresearchgate.netresearchgate.net Under Lewis acid catalysis, the cyclopropane ring can open to form a 1,3-zwitterion, which can then react with a dipolarophile in a [3+2] cycloaddition to form a five-membered ring. nih.govresearchgate.net The electron-withdrawing sulfonamide group would stabilize the anionic portion of the zwitterion, while the carbon bearing the allyl group would become cationic. This intermediate could react with various 2π components like alkenes, alkynes, or carbonyls. researchgate.net Formal [2σ+2π] cycloadditions are also known for strained bicyclic systems and could be a potential pathway for this compound under gold catalysis. acs.org
Radical and Photochemical Reactivity of Cyclopropanes
The C-C bonds of the cyclopropane ring can be cleaved under radical conditions. For instance, radical cyclizations of related ene sulfonamides can produce bicyclic imines through the elimination of a sulfonyl radical. nih.gov The sulfonamide group itself can be a precursor to sulfonyl radicals under photocatalytic conditions, which can then participate in additions to alkenes. acs.orgrsc.org
Photochemical irradiation can provide the energy needed to induce ring-opening or rearrangement reactions. researchgate.net For example, the vapor-phase photochemistry of cyclopropane carboxaldehyde leads to various products through both radical and non-radical pathways. rsc.org It is plausible that irradiation of this compound could lead to isomerization, rearrangement, or fragmentation products.
Transformational Chemistry of the Sulfonamide Functionality
The sulfonamide group is a versatile functional group in organic synthesis, known for its ability to participate in a variety of chemical transformations. In the context of this compound, this functionality offers potential for derivatization through activation of the carbon-nitrogen (C-N) bond and by acting as a directing group for carbon-hydrogen (C-H) functionalization.
C-N Bond Activation and Cross-Coupling Reactions
The activation of the C-N bond in sulfonamides for cross-coupling reactions is a challenging yet valuable transformation in synthetic chemistry. While the C-N bond is generally robust, certain catalytic systems, particularly those based on nickel, have shown promise in this area. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides with alkyl chlorides have been reported to yield cyclopropane products. nih.gov This type of reactivity highlights the potential for the sulfonamide moiety in this compound to undergo analogous transformations, provided a suitable electrophilic partner is present within the molecule or introduced externally. Mechanistic studies suggest that such reactions can be initiated by the oxidative addition of the sulfonamide to the metal center. nih.gov
Sulfonamide as a Directing Group in C-H Functionalization
The sulfonamide functional group is well-established as an effective directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov This capability allows for the regioselective introduction of new functional groups at positions that would otherwise be unreactive. The nitrogen atom of the sulfonamide can coordinate to a metal catalyst, positioning it to activate a specific C-H bond, typically in the ortho position of an aromatic ring or at a specific C(sp³)–H bond. nih.govnih.gov This directed activation facilitates the formation of a metallacyclic intermediate, which can then undergo further reaction with a coupling partner. nih.gov
In the case of this compound, the sulfonamide group could potentially direct the functionalization of the C-H bonds on the cyclopropane ring. The development of palladium(II)-catalyzed diastereoselective β-methylene C(sp³)–H bond activation of cyclopropanes using bidentate directing groups provides a precedent for such transformations. nih.govrsc.org
| Catalyst System | Directing Group | Type of C-H Functionalization | Reference |
| Pd(II) | Isoleucine-NH2 | Asymmetric β-methylene C(sp³)–H arylation of cyclopropanes | nih.govrsc.org |
| Ir | Weinreb Amide | ortho-C-H borylation of arenes | mdpi.com |
| Ru(II) | N-Tosylcarboxamide | Alkenylation, alkoxylation, halogenation, and arylation of aromatic C-H bonds | mdpi.com |
Synergistic Reactivity of the Allyl-Cyclopropane-Sulfonamide Scaffold
The unique combination of an allyl group, a cyclopropane ring, and a sulfonamide functionality in this compound creates a platform for complex and synergistic reactivity. The interplay between these three components can lead to a variety of intramolecular cyclization cascades and selective transformations.
Intramolecular Cyclization Cascades
The proximate arrangement of the allyl group and the cyclopropane ring, influenced by the sulfonamide, sets the stage for intramolecular cyclization reactions. Such cascades can be triggered by various reagents and catalytic systems, leading to the formation of complex polycyclic structures. While specific examples for this compound are not detailed in the provided references, the general principles of intramolecular reactions involving allyl and cyclopropyl (B3062369) moieties are well-documented in organic synthesis.
Selective Transformations of the Allyl Moiety
The allyl group in this compound is susceptible to a range of selective transformations that can be performed while leaving the cyclopropane and sulfonamide groups intact. These reactions include, but are not limited to, epoxidation, dihydroxylation, and metathesis. The electronic and steric environment created by the adjacent cyclopropane and sulfonamide groups can influence the stereochemical outcome of these transformations.
Influence of the Sulfonamide on Cyclopropane/Allyl Reactivity
The electron-withdrawing nature of the sulfonamide group can significantly impact the reactivity of both the cyclopropane ring and the allyl group. For the cyclopropane, the sulfonamide can influence its stability and susceptibility to ring-opening reactions. For the allyl group, the sulfonamide may affect the electron density of the double bond, thereby modulating its reactivity towards electrophiles and in pericyclic reactions. The specific influence would depend on the reaction conditions and the nature of the reagents employed.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide, ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) ring, the allyl group (CH₂-CH=CH₂), and the sulfonamide (SO₂NH₂) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the signals would indicate the electronic environment of each carbon, distinguishing between the sp³-hybridized carbons of the cyclopropane ring and the methylene (B1212753) group, the sp²-hybridized carbons of the vinyl group, and the quaternary carbon of the cyclopropane ring attached to the sulfonamide group.
Without experimental data, a table of predicted chemical shifts cannot be accurately generated.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns.
Molecular Ion Peak: A high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which should correspond to the chemical formula C₆H₁₁NO₂S.
Fragmentation Pattern: The mass spectrum would also display peaks corresponding to fragment ions, which are formed by the breakdown of the molecular ion. Analysis of these fragments would help to confirm the presence of the allyl and cyclopropanesulfonamide (B116046) moieties.
A data table of observed fragments and their relative abundances is not available without experimental results.
X-ray Diffraction for Solid-State Stereochemical and Conformational Analysis
If this compound can be crystallized, single-crystal X-ray diffraction would provide a definitive three-dimensional model of the molecule in the solid state. This analysis would yield precise information on:
Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.
Conformation: The preferred spatial arrangement of the allyl group relative to the cyclopropane ring.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the sulfonamide group.
No crystallographic data has been reported for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Key Vibrational Modes: The spectra would be expected to show characteristic absorption or scattering bands for the N-H and S=O stretching vibrations of the sulfonamide group, the C=C stretching of the allyl group, and the C-H stretching and bending vibrations of the cyclopropane ring and allyl group.
A table of characteristic vibrational frequencies cannot be compiled without the actual spectra.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetics of molecules. ijaers.commdpi.com Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are frequently employed to calculate optimized geometries, molecular energies, and electronic properties of sulfonamide-containing molecules. ijaers.comresearchgate.net These calculations provide a fundamental understanding of the molecule's stability and electronic distribution. doaj.org For 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide, DFT allows for a detailed exploration of the interplay between the electron-withdrawing sulfonamide group, the strained cyclopropane (B1198618) ring, and the reactive allyl group.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition state geometries that connect them. For a molecule like this compound, potential reactions include additions to the allyl double bond or reactions involving the sulfonamide moiety. researchgate.net By calculating the activation energy barriers, DFT can predict the feasibility and kinetics of different pathways. researchgate.net For instance, the hydroboration of the cyclopropane ring has been studied theoretically, showing that reactions can proceed through three-centered transition states. researchgate.net Such studies provide invaluable insights into how the unique structure of the cyclopropyl (B3062369) sulfonamide influences its chemical behavior.
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. unl.pt The conformational landscape of this compound is complex, governed by rotations around the C-C bond of the allyl group, the C-S bond, and the S-N bond. Rotational spectroscopy studies on simpler benzenesulfonamides have revealed that the amino group of the sulfonamide tends to lie perpendicular to the benzene plane, with aminic hydrogens eclipsing the oxygen atoms, unless other intramolecular interactions are present. mdpi.com While the sulfonamide bond has lower rotational barriers compared to a peptide bond, making the molecule more flexible, the rigid cyclopropane ring imposes significant constraints. researchgate.net DFT calculations can map the potential energy surface associated with these rotations to identify low-energy conformers and the barriers separating them.
The cyclopropane ring is characterized by significant ring strain, a consequence of its geometry. wikipedia.org The internal C-C-C bond angles are forced to be 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.orglibretexts.org This angle strain leads to weaker, "bent" carbon-carbon bonds with increased p-character, making the ring more reactive than typical alkanes. pressbooks.pubchemistrysteps.com In addition to angle strain, cyclopropane also exhibits torsional strain because the C-H bonds on adjacent carbons are in an eclipsed conformation. pressbooks.pubchemistryschool.net The total ring strain for cyclopropane is approximately 27.5 kcal/mol. unl.pt This inherent strain is a defining feature of this compound and significantly influences its chemical properties and reactivity. wikipedia.org
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Internal C-C-C Angle | 60° wikipedia.orglibretexts.org | ~88° (puckered) libretexts.org | ~105° (puckered) | ~111° (chair) |
| Ideal sp³ Angle | 109.5° wikipedia.orglibretexts.orgchemistrysteps.com | 109.5° wikipedia.orglibretexts.orgchemistrysteps.com | 109.5° wikipedia.orglibretexts.orgchemistrysteps.com | 109.5° wikipedia.orglibretexts.orgchemistrysteps.com |
| Total Ring Strain (kcal/mol) | ~27.5 unl.pt | 26.3 wikipedia.org | 7.4 wikipedia.org | 1.3 wikipedia.org |
This table presents comparative data for unsubstituted cycloalkanes to illustrate the unique strain in the cyclopropane system.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. ijaers.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other species. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaers.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. ijaers.comnih.gov DFT calculations are widely used to determine the energies and spatial distributions of these orbitals for sulfonamides. nih.govresearchgate.net For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, helping to rationalize its reaction chemistry.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, modeling can generate three-dimensional structures and visualize properties like the molecular electrostatic potential (MEP). nih.gov The MEP map identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.gov
While excluding specific biological activity prediction, general docking studies can be used to understand how a molecule like this might fit into a defined cavity or binding site. This provides insight into its potential for intermolecular interactions based on shape, size, and electronic properties, without predicting a therapeutic effect. The rigid, three-dimensional nature imparted by the cyclopropane ring makes it a valuable scaffold in molecular design. nih.gov
Quantum Chemical Descriptors for Structure-Reactivity Correlations
Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. orientjchem.orgnih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and generally more reactive. ijaers.comnih.gov
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2. orientjchem.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). orientjchem.org
These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. orientjchem.org
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Measures the ability to attract electrons. orientjchem.org |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Indicates resistance to polarization; related to stability. orientjchem.orgnih.gov |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. ijaers.comnih.gov |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the capacity to act as an electrophile. orientjchem.org |
Non Pharmacological Applications in Organic Synthesis and Materials Science
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide as a Versatile Synthetic Building Block
The chemical architecture of this compound offers multiple reactive sites, rendering it a valuable precursor in organic synthesis. The strained three-membered ring can undergo ring-opening reactions, while the allylic double bond and the sulfonamide group can participate in a variety of chemical transformations. This trifecta of reactivity allows for the construction of diverse molecular scaffolds.
The presence of the allyl group is particularly significant, as allylic sulfonamides are known to be excellent substrates for the synthesis of nitrogen-containing heterocycles. researchgate.net Intramolecular cyclization of such compounds is a straightforward method for creating a variety of cyclic structures. researchgate.netresearchgate.netnih.gov For instance, oxidative addition reactions involving the allylic double bond and the sulfonamide nitrogen can lead to the formation of valuable heterocyclic systems like aziridines, pyrrolidines, and piperazines. researchgate.net The specific reaction pathway and the resulting product can often be controlled by the choice of solvent, oxidant, and the reactivity of the sulfonamide itself. researchgate.net
Furthermore, donor-acceptor (D-A) cyclopropanes, a class of compounds to which this compound can be related, are known to undergo ring-opening reactions. These reactions can be initiated by a Lewis acid, leading to the formation of a zwitterionic intermediate that can be trapped by various nucleophiles and electrophiles. mit.edu In the context of this specific molecule, the sulfonamide can act as an internal nucleophile or participate in reactions with external reagents, leading to complex molecular structures. mit.edu
The versatility of cyclopropane-containing building blocks is a well-established concept in medicinal chemistry and organic synthesis, enabling the creation of diverse compound libraries. nih.gov The rigid, three-dimensional nature of the cyclopropane (B1198618) ring is often used to explore chemical space and to introduce conformational constraints in target molecules.
| Reaction Type | Potential Products | Synthetic Utility |
| Intramolecular Cyclization | Aziridines, Pyrrolidines, Piperazines | Access to N-heterocycles |
| Oxidative Addition | Amino ethers, Amidines | Building blocks for bioactive compounds |
| Ring-Opening Reactions | Functionalized linear adducts | Creation of complex acyclic structures |
Engineering of Strained Molecular Architectures for Novel Materials
The high ring strain of the cyclopropane ring, estimated to be around 28 kcal/mol, is a key feature that can be exploited in materials science. utexas.edu This inherent strain energy means that cyclopropane-containing molecules can act as reactive monomers in polymerization reactions, leading to novel materials with unique properties.
Research has demonstrated that incorporating cyclopropane units into polymer backbones can significantly influence the material's thermomechanical properties. researchgate.netrsc.org For example, the inclusion of cyclopropane monomers in polyesters has been shown to disrupt crystallinity, leading to more amorphous materials. rsc.org This ability to tune crystallinity allows for the precise control over properties like ultimate tensile strength (UTS) and Young's modulus (E). rsc.org Generally, an increase in cyclopropane content leads to a decrease in both UTS and E due to the reduction in polymer crystallinity. rsc.org
The synthesis of polymers containing cyclopropane groups can be achieved through various methods, including the cyclopropanation of existing polymers or the polymerization of cyclopropane-containing monomers. researchgate.net The reactivity of the strained ring can be harnessed to drive ring-opening polymerizations, creating linear polymers with unique repeating units. The allylic group in this compound also presents possibilities for addition polymerization.
The development of photosensitive polymers containing cyclopropane moieties has also been explored, indicating the potential for creating materials for photolithography and other light-based applications. researchgate.net The strained nature of the cyclopropane ring can be a latent source of reactivity, which can be triggered by external stimuli like heat or light to alter the material's properties.
| Property | Effect of Cyclopropane Incorporation | Potential Application |
| Crystallinity | Decrease | Tunable mechanical properties |
| Ultimate Tensile Strength (UTS) | Decrease | Flexible materials |
| Young's Modulus (E) | Decrease | Elastomers and soft materials |
| Reactivity | Increased due to ring strain | Stimuli-responsive materials |
Development of Agrochemicals (General Chemical Role)
The combination of a cyclopropane ring and a sulfonamide group is a recurring motif in the design of modern agrochemicals. Cyclopropanesulfonamide (B116046) itself is considered a critical building block in the development of next-generation pesticides and as a safener for herbicides, particularly in corn. nbinno.com Herbicide safeners are compounds that protect crops from the phytotoxic effects of herbicides without affecting the herbicide's efficacy on weeds. nbinno.com
Numerous studies have highlighted the potent biological activities of compounds containing these two functional groups. For instance, novel 1,2,4-triazole (B32235) derivatives incorporating a cyclopropane moiety have demonstrated significant fungicidal activity against a range of fungi. benthamdirect.com Similarly, research into ketoconazole (B1673606) sulfonamide analogs revealed that constraining a side chain through the formation of a cyclopropane ring can restore in vitro antifungal activity. frontiersin.org The fungicidal potential of sulfonamide derivatives is a broad area of research, with many compounds showing efficacy against various fungal strains. nih.govresearchgate.net
In the realm of insecticides, the cyclopropane ring is a well-known component of pyrethroids, a major class of synthetic insecticides. nih.gov Structure-activity relationship studies on various benzenesulfonamide (B165840) derivatives containing a cyclopropyl (B3062369) group have shown significant insecticidal activity. researchgate.net
The herbicidal activity of compounds containing the cyclopropane and sulfonamide structures has also been investigated. For example, new analogues of cyclopropane-1,1-dicarboxylic acid have been synthesized and tested for their herbicidal properties. nih.gov While many sulfonamides themselves have been developed as herbicides, the incorporation of a cyclopropane ring can modulate their activity and selectivity. google.com The diverse biological activities of cyclopropane-containing compounds also extend to antibacterial and herbicidal effects. nih.govmdpi.com
| Agrochemical Class | Role of Cyclopropane/Sulfonamide Moiety | Example of Related Research Finding |
| Fungicides | Enhancement of antifungal potency | 1,2,4-triazole derivatives with cyclopropane show significant fungicidal activity. benthamdirect.com |
| Insecticides | Core structure in active compounds | Benzenesulfonamide derivatives with cyclopropyl groups exhibit insecticidal properties. researchgate.net |
| Herbicides | Component of active ingredients and safeners | Cyclopropanesulfonamide is a key intermediate for herbicide safeners. nbinno.com |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide, and what parameters critically influence reaction yield?
- Answer : The synthesis of cyclopropane sulfonamides typically involves cyclopropanation of allyl sulfonamide precursors via [2+1] cycloaddition or sulfonylation of pre-formed cyclopropane intermediates. Key parameters include reaction temperature (optimized between −20°C to 25°C to minimize ring strain), choice of catalyst (e.g., Rh(II) complexes for stereoselectivity), and solvent polarity to stabilize intermediates. For reproducibility, document stoichiometric ratios, purification methods (e.g., column chromatography with silica gel), and yield calculations .
Q. Which analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Answer : Use a combination of 1H/13C NMR to confirm cyclopropane ring integrity and allyl group geometry, HRMS for molecular ion validation, and HPLC (with UV detection at 254 nm) to assess purity (>95% recommended). For novel derivatives, include X-ray crystallography to resolve stereochemistry. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data presentation and experimental reproducibility .
Q. How should researchers design stability studies for this sulfonamide under varying pH and temperature conditions?
- Answer : Conduct accelerated stability testing using pH-buffered solutions (pH 1–10) and thermal stress (40–60°C) over 7–14 days. Monitor degradation via HPLC and characterize byproducts using LC-MS. Include controls with inert atmospheres (N2) to assess oxidative stability. Reference safety data sheets for handling precautions during exothermic decomposition .
Advanced Research Questions
Q. How can discrepancies in NMR spectroscopic data for cyclopropane-containing sulfonamides be resolved?
- Answer : Discrepancies often arise from dynamic ring strain or solvent-induced shifts. Use variable-temperature NMR (−40°C to 80°C) to probe conformational flexibility. Compare experimental data with computed shifts (DFT at B3LYP/6-31G* level) and cross-validate using databases like NIST Chemistry WebBook for analogous structures . For ambiguous peaks, employ 2D techniques (COSY, HSQC) .
Q. What computational strategies are validated for predicting the stereoelectronic effects of the allyl group on cyclopropane ring strain?
- Answer : Apply density functional theory (DFT) with dispersion corrections (e.g., ωB97X-D/cc-pVTZ) to model hyperconjugative interactions between the allyl group and cyclopropane ring. Use Natural Bond Orbital (NBO) analysis to quantify stabilizing/destabilizing interactions. Validate against X-ray crystallographic bond lengths and angles from PubChem datasets .
Q. How can in silico docking studies be optimized to predict biological interactions of this sulfonamide?
- Answer : Use molecular dynamics simulations (AMBER or GROMACS) with explicit solvent models to account for sulfonamide solvation. Dock into target proteins (e.g., carbonic anhydrase) using AutoDock Vina, adjusting grid parameters to include active-site zinc coordination. Validate predictions with SPR (surface plasmon resonance) binding assays and compare IC50 values from enzymatic inhibition studies .
Q. What strategies address contradictions in reaction mechanisms proposed for sulfonamide formation in cyclopropane derivatives?
- Answer : Perform isotopic labeling (e.g., 13C or 18O) to track bond reorganization. Use kinetic isotope effects (KIE) and intermediate trapping (e.g., ESI-MS for reactive species). Compare with analogous mechanisms in sulfonyl chloride cyclopropanations, referencing synthetic methodologies from peer-reviewed protocols .
Methodological Best Practices
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Answer : Follow IUPAC guidelines for reporting reaction conditions (solvent purity, catalyst lot numbers). Include step-by-step troubleshooting (e.g., handling moisture-sensitive intermediates) and raw spectral data in supplementary information. Cross-reference with established formats in journals like Organic Syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
